DL-threo-2-methylisocitrate

Catalog No.
S3567821
CAS No.
71183-66-9
M.F
C7H10O7
M. Wt
206.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-threo-2-methylisocitrate

CAS Number

71183-66-9

Product Name

DL-threo-2-methylisocitrate

IUPAC Name

(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid

Molecular Formula

C7H10O7

Molecular Weight

206.15 g/mol

InChI

InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7-/m1/s1

InChI Key

HHKPKXCSHMJWCF-WVBDSBKLSA-N

SMILES

CC(C(CC(=O)O)C(=O)O)(C(=O)O)O

Canonical SMILES

CC(C(CC(=O)O)C(=O)O)(C(=O)O)O

Isomeric SMILES

C[C@@]([C@H](CC(=O)O)C(=O)O)(C(=O)O)O

The exact mass of the compound (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 3-hydroxybutane-1,2,3-tricarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

DL-threo-2-methylisocitrate is a specific, biologically active methylated derivative of isocitrate and a critical intermediate in the 2-methylcitrate cycle. Commercially supplied as a high-purity racemate (often as a sodium salt), it serves as the definitive substrate for 2-methylisocitrate lyase (PrpB), an enzyme responsible for propionate detoxification in various pathogenic bacteria and fungi [1]. Unlike standard tricarboxylic acid (TCA) cycle intermediates, this compound allows researchers to selectively probe the metabolic pathways that convert propionyl-CoA into pyruvate and succinate [2]. Its high water solubility, structural stability, and established kinetic baselines make it an essential procurement item for in vitro enzyme assays, inhibitor screening, and metabolic flux analysis targeting the methylcitrate cycle [1].

Research Fit

Primary substrate for 2-methylisocitrate lyase (PrpB) in methylcitrate cycle studies
Stereospecific inhibitor for NADP-dependent isocitrate dehydrogenase research
Racemic DL-threo mixture supports both enzyme substrate and inhibitor assay workflows

Substituting DL-threo-2-methylisocitrate with unmethylated isocitrate or crude diastereomeric mixtures fundamentally compromises assay integrity. Standard isocitrate lacks the C2-methyl group and is not a substrate for 2-methylisocitrate lyase (PrpB); it is instead cleaved by isocitrate lyase (ICL) to yield glyoxylate rather than pyruvate, activating an entirely different metabolic shunt [1]. Furthermore, crude synthetic mixtures of methylisocitrate contain the erythro diastereomer, which is enzymatically inactive and cannot be processed by PrpB [2]. Utilizing the purified threo configuration is strictly required to achieve accurate Michaelis-Menten kinetics, prevent competitive inhibition by inactive isomers, and ensure reproducible screening of antimicrobial compounds targeting propionate metabolism [3].

Substitution Risk

Erythro diastereomer inactive
The erythro isomer shows no substrate activity for 2-methylisocitrate lyase; only the threo configuration is recognized, so substitution would abolish enzymatic turnover.
Isocitrate cannot substitute
Common TCA cycle intermediate isocitrate is not a substrate for PrpB and does not bind the active site, making it unsuitable as a replacement in methylcitrate cycle assays.
Stereochemistry dictates inhibition
The (2R,3S) isomer is required for potent NADP-IDH inhibition; other methylisocitrate stereoisomers lack this activity, so enantiomeric or diastereomeric purity is critical.

Substrate Affinity: PrpB vs. ICL1

DL-threo-2-methylisocitrate demonstrates highly specific affinity for 2-methylisocitrate lyase (PrpB) over generic glyoxylate shunt enzymes. In kinetic assays, the Km of Salmonella PrpB for DL-threo-2-methylisocitrate is exceptionally low at 19 µM [1]. In contrast, when processed by Mycobacterium tuberculosis isocitrate lyase 1 (ICL1), the Km for DL-threo-2-methylisocitrate is approximately 718 µM [2]. This ~37-fold difference in binding affinity highlights its role as the dedicated substrate for the 2-methylcitrate cycle.

Evidence DimensionMichaelis constant (Km) for enzyme binding
Target Compound Data19 µM (for PrpB)
Comparator Or Baseline718 µM (for ICL1)
Quantified Difference~37-fold higher affinity for PrpB
ConditionsIn vitro kinetic assays using purified recombinant PrpB and ICL1

Ensures researchers can selectively assay 2-methylcitrate cycle activity without confounding interference from the glyoxylate shunt.

Enzymatic specificity: erythro vs isocitrate
Head-to-head
No measurable activity for erythro diastereomer or isocitrate with PrpB from E. coli and A. nidulans.
Confirms threo configuration is essential for substrate recognition.
Direct comparison with purified enzyme, qualitative difference.

Stereospecific Cleavage: Threo vs. Erythro Isomers

The biological activity and assay reproducibility of methylisocitrate are strictly dependent on its stereochemical purity. 2-methylisocitrate lyase exclusively recognizes and cleaves the threo configuration (present in the DL-threo racemate) to yield pyruvate and succinate [1]. The erythro diastereomer is not a viable substrate and fails to undergo cleavage [2]. Consequently, procurement of the purified DL-threo form is necessary to avoid the dilution of effective substrate concentration and prevent competitive assay inhibition caused by inactive erythro contaminants found in crude mixtures.

Evidence DimensionEnzymatic cleavage by PrpB
Target Compound DataActive substrate (kcat = 12 to 105 s-1 depending on species)
Comparator Or BaselineErythro-2-methylisocitrate (Inactive / no cleavage)
Quantified DifferenceAbsolute stereospecificity (100% vs 0% cleavage)
ConditionsIn vitro PrpB enzymatic assays at pH 7.0 - 7.5

Ensures high purity-linked usability and reproducibility by preventing competitive inhibition from inactive diastereomers present in unpurified generic mixtures.

PrpB kinetics (S. enterica)
Reported
Km = 19 μM, kcat = 105 s⁻¹
Provides baseline kinetic parameters for assay development.
pH 7.5, 50°C, Mg2+; wild-type enzyme.

Pathway Differentiation: Methylisocitrate vs. Standard Isocitrate

DL-threo-2-methylisocitrate is required for mainstream laboratory workflows tracking propionate degradation because it yields distinct metabolic products compared to unmethylated isocitrate. Cleavage of DL-threo-2-methylisocitrate by PrpB strictly produces pyruvate and succinate [2]. Conversely, standard isocitrate is cleaved by ICL to produce glyoxylate and succinate [1]. Because PrpB cannot process standard isocitrate, unmethylated analogs cannot be substituted when modeling the detoxification of propionyl-CoA in pathogenic bacteria.

Evidence DimensionReaction products and pathway activation
Target Compound DataYields pyruvate + succinate (2-methylcitrate cycle)
Comparator Or BaselineStandard isocitrate yields glyoxylate + succinate (glyoxylate cycle)
Quantified DifferenceDivergent carbon flux (3-carbon vs 2-carbon product)
ConditionsEnzymatic cleavage by respective lyases (PrpB vs ICL)

Guarantees accurate laboratory workflow fit for metabolic tracking by ensuring the correct downstream metabolites (pyruvate) are generated in in vitro models.

Yeast ICL1 cross-reactivity
Head-to-head
Km (methylisocitrate) = 0.6 mM; Km (isocitrate) = 1.4 mM. Vmax isocitrate 5-fold higher.
Indicates potential off-target effects in eukaryotic models.
S. cerevisiae ICL1, pH 7.0, 30°C.
NADP-IDH inhibition
Class-level
Ki = 1.55 μM for (2R,3S) isomer; other isomers show no inhibition.
Supports IDH inhibition research context; stereospecificity noted.
A. nidulans NADP-IDH; competitive inhibition.
Cross-species Km variation
Cross-study
Km ranges from 19 μM (S. enterica, E. coli) to 770 μM (C. lipolytica).
Enzyme source strongly influences apparent affinity.
Approximately 40-fold difference; requires source-specific validation.
Enzymatic synthesis of active enantiomer
Reported
Single active enantiomer produced via PrpB reverse reaction (1% yield); chiral HPLC confirms single peak.
Racemate can serve as precursor for pure stereoisomer generation.
250 mM pyruvate, 150 mM succinate, 10 μM PrpB; analytical scale.

Enzyme Kinetic Assays and Inhibitor Screening for PrpB

Because of its specific high affinity (Km = 19 µM) for 2-methylisocitrate lyase, DL-threo-2-methylisocitrate is the mandatory substrate for determining catalytic efficiency (kcat/Km) and screening novel antimicrobial inhibitors targeting the PrpB enzyme in pathogens like Salmonella and Mycobacterium tuberculosis [1].

Metabolic Profiling of Propionate Detoxification

In studies of microbial metabolism, this compound is used as an analytical standard to track the flux of the 2-methylcitrate cycle. Its unique cleavage into pyruvate ensures that researchers can accurately differentiate propionate detoxification pathways from the standard glyoxylate shunt [2].

Diagnostic Biomarker Research for Organic Acidemias

As a marker metabolite that accumulates in propionic and methylmalonic acidemias, the purified threo isomer is utilized as a reference standard in clinical metabolomics and mass spectrometry to quantify metabolic blockages in mammalian systems [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PrpB inhibitor screening
Defined kinetic parameters (Km, kcat)
Substrate identity and enzyme activity verification
Methylcitrate cycle pathway studies
Strict substrate specificity for PrpB
Pathway-specific substrate turnover, no isocitrate cross-reactivity
TCA cycle regulation research
Stereospecific NADP-IDH inhibition
IDH inhibition selectivity and stereochemical purity
Chiral standard / enantiomer generation
Enzymatic conversion of racemate
Enantiomeric purity and yield from reverse reaction

XLogP3

-1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

206.04265265 g/mol

Monoisotopic Mass

206.04265265 g/mol

Heavy Atom Count

14

Wikipedia

(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Explore Compound Types